An In-Depth Technical Guide to 3-Hydroxy-4-trans-decenoyl-CoA: Discovery, History, and Core Methodologies
An In-Depth Technical Guide to 3-Hydroxy-4-trans-decenoyl-CoA: Discovery, History, and Core Methodologies
Abstract
3-Hydroxy-4-trans-decenoyl-CoA is a pivotal, yet often overlooked, metabolic intermediate in the intricate network of fatty acid metabolism. This guide provides a comprehensive overview of its discovery, historical context, and biochemical significance. It is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this molecule. This document details its roles in key metabolic pathways, presents available quantitative data, and offers detailed experimental protocols for its synthesis and analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a clear and structured understanding.
Discovery and Historical Context
The direct discovery of 3-Hydroxy-4-trans-decenoyl-CoA is not pinpointed to a single publication but is intrinsically linked to the broader elucidation of the β-oxidation pathway of unsaturated fatty acids in the mid-20th century. The foundational work on fatty acid oxidation was laid by Franz Knoop in 1904. However, the complexities of how unsaturated fatty acids with their cis- and trans- double bonds were metabolized remained a puzzle for decades.
It was during the 1960s that significant progress was made, with researchers like W. Stoffel and Salih J. Wakil publishing seminal works on the enzymatic steps involved in the degradation of mono- and polyunsaturated fatty acids.[1][2][3][4][5][6][7][8] These studies identified the need for auxiliary enzymes to handle the non-standard intermediates that arise from the double bonds in unsaturated acyl-CoA molecules. It is within this body of research, focused on the metabolic fate of fatty acids like linoleic acid, that 3-Hydroxy-4-trans-decenoyl-CoA was identified as a key intermediate. Its existence was inferred from the characterization of the substrates and products of the enzymes involved in this specialized β-oxidation pathway.
Biochemical Roles and Signaling Pathways
3-Hydroxy-4-trans-decenoyl-CoA primarily functions as an intermediate in two significant metabolic pathways: the β-oxidation of polyunsaturated fatty acids and the Sprecher pathway for the synthesis of docosahexaenoic acid (DHA).
β-Oxidation of Polyunsaturated Fatty Acids
In the mitochondrial β-oxidation of polyunsaturated fatty acids, such as linoleic acid, the standard enzymatic machinery is insufficient to process the resulting intermediates. When β-oxidation of linoleoyl-CoA reaches a cis-double bond, a series of reactions involving auxiliary enzymes is initiated. One of the intermediates formed is 2-trans,4-cis-decadienoyl-CoA. This molecule is then reduced by 2,4-dienoyl-CoA reductase to yield 3-trans-decenoyl-CoA. Subsequently, an isomerase converts this to 2-trans-decenoyl-CoA, which can then re-enter the main β-oxidation spiral. The pathway involving 3-Hydroxy-4-trans-decenoyl-CoA is an alternative route for the processing of 2-trans,4-cis-decadienoyl-CoA.
The Sprecher Pathway for DHA Synthesis
The Sprecher pathway is responsible for the synthesis of the essential omega-3 fatty acid, docosahexaenoic acid (DHA), from shorter chain precursors.[9][10][11][12][13][14][15] This pathway involves the elongation of C22 polyunsaturated fatty acids to C24, followed by a desaturation step and subsequent chain shortening via peroxisomal β-oxidation. During this chain shortening process, 3-hydroxyacyl-CoA intermediates, including those with a decenoyl chain, are transiently formed.
Quantitative Data
Enzyme Kinetics
The primary enzymes metabolizing 3-Hydroxy-4-trans-decenoyl-CoA are enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. The tables below summarize the known kinetic properties of these enzymes with various substrates, with an emphasis on C10 chain lengths where available.
Table 1: Kinetic Parameters of Enoyl-CoA Hydratase
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |
|---|---|---|---|---|
| Mycobacterium smegmatis (Hydratase I) | Crotonyl-CoA (C4) | 82 | 2488 | [16] |
| Mycobacterium smegmatis (Hydratase I) | Decenoyl-CoA (C10) | 91 | Not Reported | [16] |
| Mycobacterium smegmatis (Hydratase I) | Hexadecenoyl-CoA (C16) | 105 | 154 | [16] |
| Rat Liver | General activity decreases with increasing chain length | - | - |[1] |
Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |
|---|---|---|---|---|
| Pig Heart | 3-Hydroxybutyryl-CoA (C4) | 33 | 149 | [3][17] |
| Pig Heart | 3-Hydroxyoctanoyl-CoA (C8) | 5 | 222 | [3][17] |
| Pig Heart | 3-Hydroxymyristoyl-CoA (C14) | 4 | 148 | [3][17] |
| Human Heart | Acetoacetyl-CoA (C4, reverse reaction) | 134 | (kcat = 74 s-1) | [18] |
| General | Highest activity with C10 substrates | - | - |[19] |
Intracellular Concentrations
Direct measurement of the intracellular concentration of 3-Hydroxy-4-trans-decenoyl-CoA has not been reported. However, studies on the concentrations of various acyl-CoA esters in rat liver provide an estimate of the abundance of C10 intermediates.
Table 3: Intracellular Concentrations of Acyl-CoA Esters in Rat Liver
| Acyl-CoA Species | Concentration (nmol/g wet weight) | Reference |
|---|---|---|
| Acetyl-CoA | 60 - 150 | [9] |
| Malonyl-CoA | 2 - 5 | [9] |
| Succinyl-CoA | 10 - 30 | [9] |
| Total Long-Chain Acyl-CoAs (C14-C18) | 15 - 40 | [15] |
| Decanoyl-CoA (in peroxisomal β-oxidation) | Lowest among intermediates |[20] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, enzymatic assay, and quantification of 3-Hydroxy-4-trans-decenoyl-CoA.
Chemo-Enzymatic Synthesis of 3-Hydroxy-4-trans-decenoyl-CoA
This protocol describes a multi-step enzymatic synthesis starting from 4-trans-decenoic acid.
Materials:
-
4-trans-decenoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (long-chain)
-
Enoyl-CoA hydratase
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
HPLC system for purification
Procedure:
-
Activation to 4-trans-decenoyl-CoA:
-
In a reaction vessel, combine 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM DTT, 2 mM CoA, and 1 mM 4-trans-decenoic acid.
-
Initiate the reaction by adding a suitable amount of long-chain acyl-CoA synthetase.
-
Incubate at 37°C for 1-2 hours.
-
Monitor the reaction by HPLC to confirm the formation of 4-trans-decenoyl-CoA.
-
Purify the product using reversed-phase HPLC.
-
-
Hydration to 3-Hydroxy-4-trans-decenoyl-CoA:
-
To the purified 4-trans-decenoyl-CoA, add enoyl-CoA hydratase in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Incubate at 30°C for 30-60 minutes.
-
Monitor the formation of the hydroxylated product by HPLC or LC-MS.
-
Purify the final product, 3-Hydroxy-4-trans-decenoyl-CoA, using reversed-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity
This is a coupled spectrophotometric assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase using 3-Hydroxy-4-trans-decenoyl-CoA as a substrate.
Materials:
-
Purified 3-Hydroxy-4-trans-decenoyl-CoA
-
NAD⁺
-
3-Ketoacyl-CoA thiolase
-
Coenzyme A (CoA)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl (pH 8.0), 1 mM NAD⁺, 0.1 mM CoA, and an excess of 3-ketoacyl-CoA thiolase.
-
Add the enzyme sample (e.g., purified 3-hydroxyacyl-CoA dehydrogenase or a cell lysate).
-
Initiate the reaction by adding a known concentration of 3-Hydroxy-4-trans-decenoyl-CoA.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Quantification by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of 3-Hydroxy-4-trans-decenoyl-CoA in biological samples.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Formic acid
-
Ammonium acetate
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Homogenize the tissue or lyse the cells in a cold extraction buffer (e.g., 60% methanol).
-
Add the internal standard.
-
Centrifuge to pellet debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM).
-
Define the precursor-to-product ion transitions for 3-Hydroxy-4-trans-decenoyl-CoA and the internal standard.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Conclusion
3-Hydroxy-4-trans-decenoyl-CoA stands as a testament to the complexity and elegance of fatty acid metabolism. While its discovery was a gradual outcome of the meticulous work of pioneering biochemists, its roles in both catabolic and anabolic pathways underscore its importance. This guide has synthesized the available historical, biochemical, and methodological information to provide a comprehensive resource for the scientific community. The provided diagrams and protocols are intended to serve as practical tools for researchers investigating the multifaceted world of lipid metabolism and its implications for health and disease. Further research is warranted to precisely determine the kinetic parameters of enzymes acting on this specific intermediate and to quantify its in vivo concentrations under various physiological conditions.
References
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- 18. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]
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